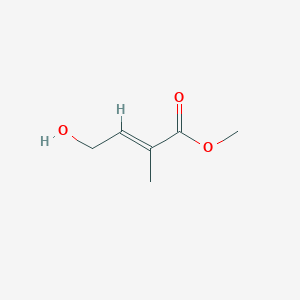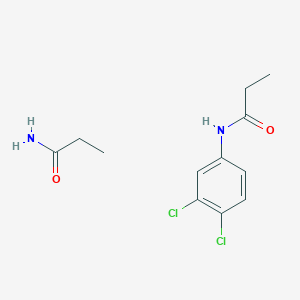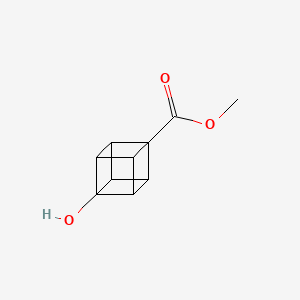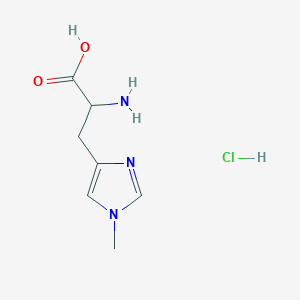
Methyl4-hydroxy-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-hydroxy-2-methylbut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 4-hydroxy-2-methylbut-2-enoic acid. This compound is known for its unique structure, which includes both hydroxyl and ester functional groups, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl4-hydroxy-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and crystallization are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-methylbut-2-enoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-hydroxy-2-methylbutanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: 4-oxo-2-methylbut-2-enoate
Reduction: 4-hydroxy-2-methylbutanol
Substitution: Various halogenated derivatives
Aplicaciones Científicas De Investigación
Methyl4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of metabolic pathways involving esterification and hydrolysis reactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of Methyl4-hydroxy-2-methylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its ability to act as a precursor in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxy-2-methylbut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-hydroxy-2-methylbut-2-enoic acid: The parent acid form of the compound.
Methyl 4-hydroxy-3-methylbut-2-enoate: An isomer with the hydroxyl group at a different position.
Uniqueness
Methyl4-hydroxy-2-methylbut-2-enoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
methyl (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3/b5-3+ |
Clave InChI |
FKRANOXLYCXMOV-HWKANZROSA-N |
SMILES isomérico |
C/C(=C\CO)/C(=O)OC |
SMILES canónico |
CC(=CCO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)

![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)



![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)

![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)


